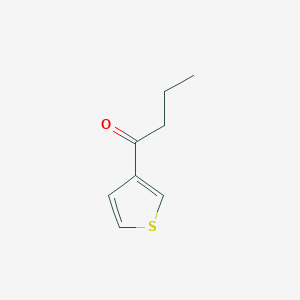

1-(Thiophen-3-yl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-3-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-3-8(9)7-4-5-10-6-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHQDWLWFUEEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854468-08-9 | |

| Record name | 1-(thiophen-3-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 Thiophen 3 Yl Butan 1 One

General Reactivity Patterns of Thiophene (B33073) Ketones

Thiophene ketones, as a class of compounds, exhibit a dual nature in their reactivity. The carbonyl group is susceptible to nucleophilic attack, while the electron-rich thiophene ring readily engages with electrophiles. The position of the acyl group on the thiophene ring can influence the regioselectivity of these reactions.

Reactions at the Carbonyl Group: Nucleophilic Additions and Condensations

The carbonyl group in thiophene ketones undergoes typical nucleophilic addition and condensation reactions, analogous to other aryl ketones. Nucleophiles can attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol or undergo further reactions.

Common nucleophilic additions include the reaction with organometallic reagents like Grignard reagents or organolithium compounds to yield tertiary alcohols. Condensation reactions with amines and their derivatives, such as hydroxylamine (B1172632) or hydrazines, afford the corresponding oximes and hydrazones. These reactions are fundamental in extending the carbon skeleton and introducing new functional groups.

Reactivity of the Thiophene Ring: Electrophilic Aromatic Substitutions and C-H Functionalization

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The sulfur atom can donate electron density to the ring, activating it towards electrophiles. The directing effect of the acyl group, which is a deactivating meta-director in benzene (B151609) chemistry, is more complex in the five-membered thiophene ring. In the case of 3-acylthiophenes, electrophilic substitution is generally directed to the C5 position, and to a lesser extent, the C2 position.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. These reactions allow for the introduction of a wide range of substituents onto the thiophene ring, further diversifying the chemical space accessible from 1-(thiophen-3-yl)butan-1-one.

More recently, C-H functionalization has emerged as a powerful tool for the direct modification of the thiophene ring. mdpi.com Palladium-catalyzed direct arylation, for instance, allows for the formation of C-C bonds at specific positions on the thiophene ring without the need for pre-functionalization. mdpi.com

Specific Chemical Transformations of this compound

Building upon the general reactivity patterns, this compound can undergo a variety of specific chemical transformations that are of synthetic utility. These include modifications of the ketone functionality and the use of the thiophene ring as a scaffold for the construction of more complex heterocyclic systems.

Oxidation and Reduction Pathways of the Ketone Functionality

The ketone moiety of this compound can be selectively oxidized or reduced to afford a range of valuable products.

Oxidation: The Baeyer-Villiger oxidation is a notable oxidative transformation of ketones. wikipedia.orglibretexts.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield either propyl 3-thenoate or 3-thienyl butanoate, with the regioselectivity depending on the migratory aptitude of the propyl versus the thienyl group.

Reduction: The carbonyl group can be reduced to either a secondary alcohol or a methylene (B1212753) group.

Reduction to an Alcohol: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to convert ketones to secondary alcohols. mdma.chcommonorganicchemistry.comrsc.org The reaction of this compound with NaBH₄ would yield 1-(thiophen-3-yl)butan-1-ol.

| Transformation | Reagent(s) | Expected Product |

| Baeyer-Villiger Oxidation | m-CPBA | Propyl 3-thenoate or 3-thienyl butanoate |

| Reduction to Alcohol | NaBH₄ | 1-(Thiophen-3-yl)butan-1-ol |

| Clemmensen Reduction | Zn(Hg), HCl | 3-Butylthiophene |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | 3-Butylthiophene |

Michael Addition Reactions Involving Thiophene-Containing Analogues

While this compound itself is not a Michael acceptor, it can be readily converted into one. For instance, an aldol (B89426) condensation with an appropriate aldehyde would yield an α,β-unsaturated ketone, a classic Michael acceptor. These activated alkenes can then undergo conjugate addition with a variety of nucleophiles. libretexts.orgmasterorganicchemistry.com

Thiophene-containing chalcone (B49325) analogues, which are α,β-unsaturated ketones, have been shown to undergo Michael additions with nucleophiles such as thiols. mdpi.com This reaction, known as the thia-Michael addition, is a powerful method for the formation of carbon-sulfur bonds. researchgate.net The resulting adducts can be valuable intermediates in the synthesis of more complex molecules. The reactivity of these systems highlights the potential of this compound as a precursor to Michael acceptors for the construction of diverse molecular architectures.

| Reactant Type | Nucleophile | Reaction Type | Product Class |

| α,β-Unsaturated Thienyl Ketone | Thiol | Thia-Michael Addition | β-Thio-thienyl ketone |

| α,β-Unsaturated Thienyl Ketone | Enolate | Michael Addition | 1,5-Dicarbonyl compound |

| α,β-Unsaturated Thienyl Ketone | Amine | Aza-Michael Addition | β-Amino-thienyl ketone |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The reactive nature of both the thiophene ring and the ketone functionality in this compound and its derivatives makes them excellent starting materials for the synthesis of fused heterocyclic systems.

Gewald Reaction: The Gewald reaction is a multicomponent reaction that provides access to highly substituted 2-aminothiophenes. wikipedia.orgdoaj.orgresearchgate.net While this reaction typically involves a ketone, an α-cyanoester, and elemental sulfur, variations exist. For instance, 3-acetylthiophene, a close analogue of this compound, has been successfully employed in a modified Gewald reaction to synthesize 3-acetyl-2-aminothiophenes. mdpi.comnih.gov This demonstrates the potential for the butanoyl derivative to participate in similar cyclizations to produce functionalized thiophene rings.

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a classic method for the preparation of dihydropyridines and pyridines. wikipedia.orgalfa-chemistry.comchemtube3d.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. By first converting this compound into a suitable β-dicarbonyl compound, it could be utilized in a Hantzsch-type synthesis to generate thienyl-substituted pyridines.

Friedländer Annulation: The Friedländer synthesis is a straightforward method for the construction of quinoline (B57606) rings from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comorganic-chemistry.org A derivative of this compound, for example, a 2-amino-3-butanoylthiophene, could undergo a Friedländer reaction with a suitable carbonyl compound to afford a thieno[2,3-b]quinoline derivative.

| Reaction Name | Key Reactants | Fused System Formed |

| Gewald Reaction | Ketone, α-Cyanoester, Sulfur | Aminothiophene |

| Hantzsch Pyridine Synthesis | β-Dicarbonyl, Aldehyde, Ammonia | Dihydropyridine/Pyridine |

| Friedländer Annulation | 2-Aminoaryl Ketone, Carbonyl Compound | Quinoline |

Derivatization and Functional Group Interconversions of the Butanone Side Chain

The butanone side chain of this compound offers a versatile platform for a variety of chemical modifications, allowing for the synthesis of a range of derivatives. These transformations primarily target the carbonyl group and the adjacent α-carbon, enabling functional group interconversions that lead to compounds with different chemical and physical properties.

Key derivatization reactions include:

Reduction to Alcohols: The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(thiophen-3-yl)butan-1-ol. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent can influence the reaction conditions and selectivity.

Amination Reactions: The introduction of a nitrogen-containing functional group can be accomplished through several methods. Reductive amination, for instance, involves the reaction of the ketone with an amine in the presence of a reducing agent to form the corresponding amine derivative. Another approach is the synthesis of α-aminoketones, which are valuable synthetic intermediates. For example, 2-aminothiophenes can be prepared via the Gewald reaction, which involves the condensation of a ketone with an activated nitrile and elemental sulfur. nih.gov

Below is a table summarizing common functional group interconversions of the butanone side chain:

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | NaBH₄ or LiAlH₄ | 1-(Thiophen-3-yl)butan-1-ol | Ketone to Secondary Alcohol |

| This compound | R-NH₂, NaBH₃CN | N-alkyl-1-(thiophen-3-yl)butan-1-amine | Ketone to Amine (Reductive Amination) |

| This compound | LDA, then R-X | 2-Alkyl-1-(thiophen-3-yl)butan-1-one | α-Alkylation |

Mechanistic Elucidation of Key Reactions

Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic strategies. This section delves into the proposed mechanisms for the formation of thiophene ketones and their subsequent transformations.

The primary method for the synthesis of thiophene ketones is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction involves the reaction of thiophene with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.org

The generally accepted mechanism for the Friedel-Crafts acylation of thiophene proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent to generate a highly electrophilic acylium ion.

Electrophilic Attack: The π-electrons of the thiophene ring act as a nucleophile, attacking the acylium ion. This step is the rate-determining step of the reaction.

Formation of a Sigma Complex (Wheland Intermediate): The attack of the thiophene ring on the acylium ion leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate.

Deprotonation and Aromatization: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiophene ring and yielding the final ketone product.

The transformation of the butanone side chain also proceeds through well-defined mechanistic pathways. For example, the reduction of the ketone to an alcohol by sodium borohydride involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol.

While general kinetic studies have been conducted on the Friedel-Crafts acylation of thiophene, specific data on the reaction rate determination for the synthesis of this compound are not extensively documented in the readily available literature. However, several factors are known to influence the rate of Friedel-Crafts acylation reactions.

Factors influencing the reaction rate include:

Nature of the Substrate: The electron density of the thiophene ring plays a crucial role. Electron-donating substituents on the ring increase the reaction rate, while electron-withdrawing groups decrease it.

Concentration of Reactants: As with most chemical reactions, the rate is dependent on the concentration of the thiophene, the acylating agent, and the catalyst.

Temperature: Increasing the reaction temperature generally increases the reaction rate, although it may also lead to the formation of side products.

The table below illustrates the expected qualitative effect of various parameters on the reaction rate of thiophene acylation.

| Parameter | Change | Effect on Reaction Rate |

| Thiophene Substituent | Electron-donating | Increase |

| Thiophene Substituent | Electron-withdrawing | Decrease |

| Catalyst | Stronger Lewis Acid | Increase |

| Temperature | Increase | Increase |

| Reactant Concentration | Increase | Increase |

Regioselectivity:

The Friedel-Crafts acylation of unsubstituted thiophene exhibits a high degree of regioselectivity, with the electrophile preferentially attacking the C2 position over the C3 position. stackexchange.comechemi.com This preference is attributed to the greater resonance stabilization of the carbocation intermediate formed upon attack at the C2 position. stackexchange.comechemi.com The intermediate for C2-acylation has three resonance structures, which delocalize the positive charge more effectively than the two resonance structures available for the C3-acylation intermediate. stackexchange.comechemi.com

Therefore, the direct acylation of thiophene with butanoyl chloride would be expected to yield primarily 1-(thiophen-2-yl)butan-1-one. The synthesis of this compound typically requires starting with a 3-substituted thiophene that directs acylation to the desired position or through a multi-step synthetic route. For 3-substituted thiophenes, the directing effect of the existing substituent will determine the position of the incoming acyl group. tum.de

Stereoselectivity:

Reactions involving the butanone side chain of this compound can generate chiral centers, making stereoselectivity an important consideration. For instance, the reduction of the prochiral ketone to 1-(thiophen-3-yl)butan-1-ol creates a stereocenter.

The stereochemical outcome of such reactions can be influenced by several factors:

Chiral Reagents and Catalysts: The use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer over the other. For example, enantioselective reductions of ketones can be achieved using chiral borane (B79455) reagents or through catalytic hydrogenation with chiral metal complexes.

Substrate Control: The steric and electronic properties of the thiophene ring and the butanone side chain can influence the direction of nucleophilic attack on the carbonyl group, leading to diastereoselectivity in certain reactions. Research has shown that in some enantioselective additions to ketones, 3-thienyl derivatives can lead to different levels of enantioselectivity compared to their 2-thienyl counterparts, which is attributed to differing steric and electronic interactions with the catalyst. nih.gov

While specific studies on the stereoselectivity of reactions involving this compound are not widely reported, the general principles of asymmetric synthesis are applicable.

Advanced Spectroscopic Characterization of 1 Thiophen 3 Yl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(thiophen-3-yl)butan-1-one, ¹H and ¹³C NMR, complemented by two-dimensional techniques, would provide a complete picture of the molecule's connectivity and electronic environment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene (B33073) ring and the butyl chain.

Thiophene Ring Protons: The 3-substituted thiophene ring has three protons (H-2, H-4, and H-5). Due to the electron-withdrawing nature of the carbonyl group, these protons will be deshielded and appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The proton at the C-2 position (H-2) is expected to be the most downfield due to its proximity to both the sulfur atom and the carbonyl group. The coupling constants between the thiophene protons are characteristic: ³J(H4-H5) is typically around 5 Hz, ³J(H2-H?) is not present, and ⁴J(H2-H4) and ⁵J(H2-H5) are smaller.

Butyl Chain Protons: The butanoyl chain will give rise to three distinct signals. The α-methylene protons (adjacent to the carbonyl group) are expected to appear as a triplet around δ 2.8-3.0 ppm. The β-methylene protons will likely be a sextet around δ 1.7-1.9 ppm, and the terminal methyl protons will be a triplet at approximately δ 0.9-1.0 ppm.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-2 | ~8.0-8.2 | dd | ~2.9, 1.2 |

| Thiophene H-5 | ~7.5-7.7 | dd | ~5.0, 2.9 |

| Thiophene H-4 | ~7.3-7.5 | dd | ~5.0, 1.2 |

| -CH₂- (α to C=O) | ~2.9-3.1 | t | ~7.4 |

| -CH₂- (β to C=O) | ~1.7-1.9 | sextet | ~7.4 |

The ¹³C NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in this compound.

Carbonyl Carbon: The most downfield signal will be the carbonyl carbon, typically appearing in the range of δ 190-200 ppm.

Thiophene Ring Carbons: The four carbons of the thiophene ring will have chemical shifts in the aromatic region (δ 120-145 ppm). The carbon attached to the carbonyl group (C-3) will be a quaternary carbon and is expected around δ 140-142 ppm. The other thiophene carbons (C-2, C-4, C-5) will have shifts influenced by the sulfur atom and the acyl group.

Butyl Chain Carbons: The aliphatic carbons of the butanoyl chain will appear upfield. The α-carbon (adjacent to the carbonyl) is expected around δ 38-42 ppm, the β-carbon around δ 18-22 ppm, and the terminal methyl carbon at approximately δ 13-15 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~192-198 |

| Thiophene C-3 | ~140-143 |

| Thiophene C-2 | ~130-133 |

| Thiophene C-5 | ~127-130 |

| Thiophene C-4 | ~125-128 |

| -CH₂- (α to C=O) | ~38-42 |

| -CH₂- (β to C=O) | ~18-22 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. sdsu.edu Key expected correlations include:

The α-CH₂ protons with the β-CH₂ protons of the butyl chain.

The β-CH₂ protons with the terminal CH₃ protons.

The H-4 and H-5 protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. columbia.edu This would confirm the assignments made in the 1D spectra, for example, linking the proton signal at ~2.9-3.1 ppm to the carbon signal at ~38-42 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for establishing the connectivity of the molecule. columbia.edu Important expected correlations for this compound would be:

A correlation between the α-CH₂ protons and the carbonyl carbon.

Correlations from the thiophene protons (H-2 and H-4) to the carbonyl carbon.

Correlations from the α-CH₂ protons to the C-3 and C-4 carbons of the thiophene ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and FT-Raman, provide information about the functional groups and molecular vibrations within a molecule.

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. Other characteristic peaks would arise from the C-H and C=C bonds of the thiophene ring and the C-H bonds of the alkyl chain.

Expected FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H stretch (thiophene ring) |

| ~2960, ~2870 | Medium-Strong | Aliphatic C-H stretch (butyl chain) |

| ~1660-1680 | Strong | C=O stretch (ketone) |

| ~1500-1550 | Medium | C=C stretch (thiophene ring) |

| ~1410 | Medium | C-H bend (CH₂) |

FT-Raman spectroscopy provides complementary information to FTIR. While the carbonyl stretch is often weaker in Raman spectra compared to FTIR, the vibrations of the thiophene ring, particularly the C=C and C-S stretching modes, are typically strong and well-defined.

Expected FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H stretch (thiophene ring) |

| ~2960, ~2870 | Strong | Aliphatic C-H stretch (butyl chain) |

| ~1660-1680 | Weak-Medium | C=O stretch (ketone) |

| ~1400-1450 | Strong | Symmetric C=C stretch (thiophene ring) |

| ~1350-1380 | Medium | C-C stretch and C-H bend (thiophene ring) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming molecular weight and elucidating the structure of compounds through fragmentation analysis.

While specific experimental GC-EIMS fragmentation data for this compound is not widely reported in peer-reviewed literature, the expected fragmentation pattern can be predicted based on established principles for aromatic ketones. Upon electron ionization, the molecule would form a molecular ion ([M]•+). The primary fragmentation pathways would likely involve:

Alpha-Cleavage: The most probable fragmentation is the cleavage of the bond between the carbonyl carbon and the propyl group (Cα-Cβ bond). This would result in the loss of a propyl radical (•C3H7) and the formation of a highly stable 3-thenoyl cation.

McLafferty Rearrangement: A gamma-hydrogen transfer from the butyl chain to the carbonyl oxygen, followed by cleavage, could lead to the elimination of a neutral propene molecule.

Thiophene Ring Fragmentation: Subsequent fragmentation of the 3-thenoyl cation could involve the characteristic loss of carbon monoxide (CO), a thioketene (B13734457) radical (•HCS), or acetylene (B1199291) (C2H2), which is typical for thiophene-containing compounds.

These predicted pathways allow for the structural confirmation of the compound when analyzing its mass spectrum.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, with the molecular formula C8H10OS, the calculated monoisotopic mass is 154.04524 Da. uni.lu HRMS analysis confirms this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The table below lists the predicted exact masses for various adducts of the compound that can be observed in HRMS. uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]+ | 155.05252 |

| [M+Na]+ | 177.03446 |

| [M+K]+ | 193.00840 |

| [M+NH4]+ | 172.07906 |

| [M-H]- | 153.03796 |

| [M]+ | 154.04469 |

This data is computationally predicted.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

For this compound, the structure contains a thiophene ring conjugated with a carbonyl group. This conjugated system gives rise to characteristic electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region.

n → π* Transitions: This involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are lower in energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

While a specific experimental UV-Vis spectrum for this compound is not documented in readily available literature, compounds with similar acyl-aromatic structures typically exhibit strong absorptions below 300 nm. The exact absorption maxima (λmax) and molar absorptivity are influenced by the solvent used for the analysis.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique requires a well-ordered single crystal of the compound. As this compound is often handled as a liquid or a low-melting solid, growing a single crystal suitable for XRD analysis can be challenging, and as a result, its crystal structure has not been reported in the crystallographic databases.

If a single crystal were analyzed, XRD would provide precise data on:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry elements present in the crystal structure.

Atomic Coordinates: The exact position of each atom within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds.

Intermolecular Interactions: Information on how molecules are packed in the solid state, including any hydrogen bonding or π-stacking interactions.

For example, analysis of other crystalline thiophene derivatives has revealed detailed structural information, such as the planarity of the thiophene ring and the conformation of substituent groups. researchgate.net

Computational Chemistry and Theoretical Modelling of 1 Thiophen 3 Yl Butan 1 One

Quantum Chemical Methodologies Applied to Thiophene (B33073) Ketones

The study of thiophene derivatives, including ketones such as 1-(thiophen-3-yl)butan-1-one, employs a range of quantum chemical methods. These methods vary in their computational cost and accuracy, from highly precise but demanding ab initio techniques to more computationally efficient semi-empirical approaches. The choice of method is often guided by the specific research question and the size of the molecular system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com It is widely used for studying the properties of thiophene-containing molecules. nih.govnih.govnih.govnih.govmdpi.comresearchgate.net The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most popular and widely used for general-purpose calculations on organic molecules. nih.govnih.gov It often provides reliable geometries and electronic properties for a variety of systems, including thiophene derivatives. nih.govnih.gov However, it can be less accurate for systems where non-covalent interactions, such as dispersion forces, are significant. nih.govbirmingham.ac.uk

M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): This functional is part of the M06 suite developed by Truhlar and Zhao. M06-2X is specifically parameterized to perform well for main-group thermochemistry, kinetics, and non-covalent interactions. nih.gov It is often a better choice than B3LYP for systems where dispersion interactions play a key role. nih.govbirmingham.ac.uk

CAM-B3LYP (Coulomb-Attenuating Method-B3LYP): This is a long-range corrected hybrid functional. It is designed to provide a more accurate description of charge-transfer excitations, Rydberg states, and systems with significant long-range electron-electron interactions. researchgate.netglobal-sci.comglobal-sci.com It often outperforms standard hybrid functionals like B3LYP for predicting electronic spectra and properties of conjugated systems. global-sci.comglobal-sci.com

| Functional | Type | Strengths | Common Applications |

|---|---|---|---|

| B3LYP | Hybrid GGA | General-purpose, good for geometries and vibrational frequencies of many organic molecules. nih.govnih.gov | Geometry optimization, electronic structure analysis of ground states. nih.govnih.gov |

| M06-2X | Hybrid Meta-GGA | Excellent for non-covalent interactions, thermochemistry, and kinetics. nih.gov | Systems with dispersion forces, reaction barrier heights. nih.govacs.org |

| CAM-B3LYP | Long-Range Corrected Hybrid | Accurate for charge-transfer excitations, electronic spectra, and long-range interactions. global-sci.comglobal-sci.comresearchgate.net | Calculation of excited states, UV-Vis spectra, and systems with potential charge separation. global-sci.comresearchgate.net |

The choice of basis set is critical for the accuracy of any quantum chemical calculation. chemistryviews.org A basis set is a set of mathematical functions used to build molecular orbitals. For molecules containing third-row elements like sulfur, it is crucial to select basis sets that can adequately describe the electronic structure, including the potential involvement of d-orbitals. researchgate.net

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).

Polarization functions (d, p): These functions are essential for describing the anisotropic nature of chemical bonds and are generally required for accurate geometry and energy calculations.

Diffuse functions (+): These are important for describing anions, excited states, and weak non-covalent interactions.

For thiophene derivatives, basis sets like 6-311++G(d,p) have been shown to provide reliable results in DFT calculations. nih.gov Validation of the chosen basis set is often performed by comparing calculated properties with experimental data or results from higher-level calculations on smaller, model systems. researchgate.net

| Basis Set | Description | Typical Use Case |

|---|---|---|

| 6-31G(d) | Split-valence with polarization functions on heavy atoms. | Routine geometry optimizations for medium-sized molecules. |

| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions on all atoms. | High-accuracy calculations of energies, geometries, and properties for molecules where anions or weak interactions are important. nih.govnih.gov |

| cc-pVTZ | Correlation-consistent polarized triple-zeta. | Systematic convergence towards the complete basis set limit, often used in high-accuracy benchmark studies. |

| Def2-TZVP | Triple-zeta valence with polarization. | A well-balanced basis set often used with modern DFT functionals for good accuracy across the periodic table. researchgate.net |

A crucial first step in most computational studies is geometry optimization, an iterative process that locates the minimum energy arrangement of atoms on the potential energy surface. arxiv.org For a molecule like this compound, which possesses a flexible butyl chain, multiple local energy minima (conformers) may exist. Therefore, a simple geometry optimization might locate a local minimum rather than the true global minimum energy structure.

To address this, a conformational search is necessary. This involves systematically or stochastically exploring the rotational degrees of freedom of the molecule to identify the various low-energy conformers. The resulting conformers are then fully optimized, and their relative energies are compared to identify the most stable structure. This is critical as many molecular properties are dependent on the geometry of the lowest energy conformer.

Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy and a systematic path to improvement.

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest methods to include electron correlation. It is often used for geometry optimization and as a benchmark for DFT results. researchgate.netresearchgate.net

Coupled Cluster (CC) Theory (e.g., CCSD(T)): Regarded as the "gold standard" in quantum chemistry for single-reference systems, CCSD(T) can provide highly accurate energies. Due to its high computational cost, it is typically limited to single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT or MP2). nih.govresearchgate.net

Complete Active Space with Second-Order Perturbation Theory (CASPT2): This is a multi-reference method suitable for studying excited states, particularly in cases where electronic states are close in energy. arxiv.org

Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. scispace.comwikipedia.org This makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems or for high-throughput screening. wikipedia.org

Examples include methods like AM1, PM3, PM6, and the more recent GFNn-xTB family. wikipedia.orgresearchgate.net While their accuracy is lower than higher-level methods, they can be useful for initial conformational searches or for studying qualitative trends in large series of molecules. wikipedia.orgnih.gov

Density Functional Theory (DFT) Calculations and Functionals (e.g., B3LYP, CAM-B3LYP, M06-2X)

Electronic Structure Analysis

Once the geometry of this compound is optimized, various aspects of its electronic structure can be analyzed. This analysis provides insights into the molecule's reactivity, stability, and potential applications in materials science. ias.ac.inrsc.orgresearchgate.net

Key components of electronic structure analysis include:

Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For thiophene-based conjugated systems, the distribution of these frontier orbitals reveals the extent of π-electron delocalization. ias.ac.inresearchgate.net

Electron Density and Charge Distribution: Analysis of the electron density reveals how electrons are distributed throughout the molecule. Calculating partial atomic charges (e.g., using Natural Bond Orbital (NBO) analysis) helps to identify electrophilic and nucleophilic sites, which is crucial for predicting chemical reactivity. nih.gov

Electrostatic Potential (ESP): The ESP map visually represents the charge distribution from the perspective of an approaching reagent, highlighting regions of positive (electron-poor) and negative (electron-rich) potential.

| Property | Description | Theoretical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the ability to donate an electron (ionization potential). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the ability to accept an electron (electron affinity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability; related to the energy of the lowest electronic excitation. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates a higher polarizability and a greater ease of undergoing chemical reactions. For thiophene-containing compounds, the distribution of HOMO and LUMO densities can reveal the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. In molecules similar to this compound, the HOMO is often localized over the electron-rich thiophene ring, while the LUMO may be distributed across the carbonyl group and the conjugated system.

The energy of these orbitals and the resulting gap are key indicators of the molecule's electronic behavior.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | (Calculated Value) eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | (Calculated Value) eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, this region is expected to be concentrated around the oxygen atom of the carbonyl group.

Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. These are typically found around hydrogen atoms and potentially the carbonyl carbon.

Green regions correspond to neutral or non-polar areas of the molecule.

The MEP map provides a clear, visual representation of the molecule's charge landscape, offering intuitive insights into its reactivity and intermolecular interaction patterns, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing the Lewis-like bonding pattern. This method investigates charge transfer, hyperconjugative interactions, and delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals.

Table 2: Key NBO Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) | π*(C=C) | (Calculated Value) | Lone pair delocalization |

| n(S) | σ*(C-C) | (Calculated Value) | Hyperconjugation |

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to characterize chemical bonding. This method identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two interacting atoms. The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond.

Key parameters evaluated at a BCP include:

Electron density (ρ(r)) : Higher values indicate stronger bonds.

Laplacian of the electron density (∇²ρ(r)) : A negative value is characteristic of a shared interaction (covalent bond), while a positive value indicates a closed-shell interaction (like ionic bonds, hydrogen bonds, or van der Waals interactions).

By analyzing the BCPs within this compound, one can precisely characterize the covalent nature of the C-C, C-H, C=O, and C-S bonds, as well as investigate weaker non-covalent interactions within the molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation with Experimental Data

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Using methods like Density Functional Theory (DFT), the harmonic vibrational frequencies of a molecule can be calculated. These calculated frequencies, often scaled to correct for anharmonicity and method limitations, can be correlated with the peaks observed in experimental spectra.

Each calculated vibrational mode is associated with specific atomic motions, such as stretching, bending, or rocking. The Potential Energy Distribution (PED) analysis further allows for the quantitative assignment of each vibrational mode to specific internal coordinates, providing a detailed understanding of the molecule's vibrational behavior. For this compound, this analysis helps to assign the characteristic vibrational modes of the thiophene ring, the carbonyl group (C=O stretch), and the butyl chain.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient)

Non-covalent interactions (NCIs) are crucial for understanding molecular conformation, crystal packing, and biological activity. The NCI analysis, particularly using the Reduced Density Gradient (RDG), is a computational technique that helps to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its gradient.

The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This results in 3D plots where different types of interactions are represented by colored isosurfaces:

Blue : Strong attractive interactions (e.g., hydrogen bonds).

Green : Weak van der Waals interactions.

Red : Strong repulsive interactions (e.g., steric clashes).

This analysis would reveal the subtle intramolecular and intermolecular forces that govern the structure and stabilization of this compound.

Computational Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry plays a vital role in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. Computational methods can be used to identify the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate.

For this compound, computational studies could predict the mechanisms of various reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring. By calculating the energies of the transition states for different possible pathways, chemists can determine the most favorable reaction mechanism. This predictive capability is invaluable for designing new synthetic routes and understanding the reactivity of the molecule under different conditions.

Thermodynamic Parameter Computations for Reaction Feasibility

In the field of computational chemistry, the prediction of reaction feasibility is a critical aspect of understanding and designing chemical syntheses. For a given reaction involving this compound, its spontaneity can be assessed by calculating key thermodynamic parameters. These computations, typically performed using quantum mechanical methods such as Density Functional Theory (DFT), provide insight into the energetic landscape of a chemical transformation. The fundamental parameters of interest are enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG).

The relationship between these parameters is defined by the Gibbs free energy equation:

ΔG = ΔH - TΔS

where T is the temperature in Kelvin. A reaction is considered thermodynamically feasible, or spontaneous, in the forward direction if the value of ΔG is negative. A positive ΔG indicates a non-spontaneous reaction that requires energy input to proceed, while a ΔG of zero suggests the reaction is at equilibrium.

Detailed Research Findings

While specific comprehensive thermodynamic data sets for reactions of this compound are not extensively published, the principles of such computations are well-established. To illustrate the application of these principles, consider a hypothetical reduction of the ketone group in this compound to form the corresponding secondary alcohol, 1-(Thiophen-3-yl)butan-1-ol.

Reaction: this compound + H₂ → 1-(Thiophen-3-yl)butan-1-ol

The thermodynamic feasibility of this hydrogenation reaction can be evaluated by calculating the ΔH, ΔS, and ΔG for the process.

Enthalpy Change (ΔH): This parameter represents the change in heat content of the system. A negative ΔH indicates an exothermic reaction that releases heat, which is generally favorable for spontaneity. The calculation of ΔH involves determining the difference between the total enthalpies of the products and the reactants.

Entropy Change (ΔS): Entropy is a measure of the disorder or randomness of a system. A positive ΔS signifies an increase in disorder, which also contributes favorably to the spontaneity of a reaction. In the illustrative reaction, the consumption of a gas molecule (H₂) would likely lead to a decrease in entropy (negative ΔS), as the system becomes more ordered.

Gibbs Free Energy Change (ΔG): This is the ultimate determinant of reaction spontaneity at a constant temperature and pressure. It combines the effects of enthalpy and entropy. The sign of ΔG indicates the direction in which a reaction will spontaneously proceed.

The following interactive data tables present hypothetical calculated thermodynamic parameters for the hydrogenation of this compound at a standard temperature of 298.15 K (25 °C). These values are for illustrative purposes to demonstrate the application of thermodynamic computations.

Table 1: Calculated Thermodynamic Parameters for the Hydrogenation of this compound

| Thermodynamic Parameter | Calculated Value | Unit | Implication for Spontaneity |

| Enthalpy Change (ΔH) | -55.8 | kJ/mol | Favorable (Exothermic) |

| Entropy Change (ΔS) | -110.2 | J/(mol·K) | Unfavorable (Increased Order) |

| Gibbs Free Energy Change (ΔG) | -22.9 | kJ/mol | Favorable (Spontaneous) |

Table 2: Contribution of Enthalpy and Entropy to Gibbs Free Energy at 298.15 K

| Component | Calculation | Value (kJ/mol) |

| Enthalpy (ΔH) | - | -55.8 |

| Temperature-Entropy Term (-TΔS) | -(298.15 K) * (-0.1102 kJ/(mol·K)) | +32.9 |

| Gibbs Free Energy (ΔG = ΔH - TΔS) | -55.8 + 32.9 | -22.9 |

From these illustrative tables, the hydrogenation of this compound is predicted to be spontaneous at 298.15 K, as indicated by the negative ΔG value. Although the entropy change is unfavorable, the highly exothermic nature of the reaction (negative ΔH) is the primary driving force for its feasibility under these conditions. This type of analysis is crucial for predicting how changes in temperature would affect the spontaneity of a reaction. In this example, increasing the temperature would make the unfavorable -TΔS term larger, potentially leading to a positive ΔG at higher temperatures, rendering the reaction non-spontaneous.

Synthetic Utility and Applications of 1 Thiophen 3 Yl Butan 1 One in Chemical Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

1-(Thiophen-3-yl)butan-1-one serves as a valuable and versatile intermediate in the landscape of organic synthesis. Its structure, which combines a reactive ketone functional group with a thiophene (B33073) ring, offers multiple sites for chemical modification, making it a key building block for a variety of more complex molecules. The thiophene nucleus is a well-established pharmacophore and a crucial component in materials science, and the butanoyl side chain provides a handle for further synthetic transformations.

Precursor in the Synthesis of Complex Heterocyclic Systems

The carbonyl group and the adjacent methylene (B1212753) group in this compound are key reactive sites that enable its use as a precursor for the synthesis of diverse heterocyclic systems. While direct examples are not extensively documented, its chemical nature suggests its utility in well-established synthetic methodologies for constructing rings such as pyrimidines, pyridazines, and thiazoles.

For instance, the Knoevenagel condensation of ketones with active methylene compounds is a fundamental reaction in organic synthesis. This compound can theoretically undergo condensation with various active methylene compounds to form α,β-unsaturated ketones, commonly known as chalcones. These thiophene-containing chalcones are valuable intermediates for synthesizing a range of heterocyclic compounds. For example, the reaction of chalcones with reagents like guanidine, urea, or thiourea (B124793) is a standard method for the preparation of pyrimidine (B1678525) derivatives.

Similarly, the Gewald reaction, a multicomponent reaction involving a ketone, an α-cyanoester, and elemental sulfur, is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes. This compound is a suitable ketone substrate for this reaction, potentially leading to the formation of complex thiophene-fused systems.

Furthermore, the α-position to the carbonyl group can be halogenated to produce an α-haloketone. This derivative can then be employed in the Hantzsch thiazole (B1198619) synthesis, reacting with a thioamide to yield thiazole derivatives. This classic reaction highlights the potential of this compound as a starting material for the construction of this important heterocyclic core.

| Heterocyclic System | Potential Synthetic Route Involving this compound | Key Intermediates |

| Pyrimidines | Claisen-Schmidt condensation to form a chalcone (B49325), followed by cyclization with urea/thiourea/guanidine. | Thiophene-containing chalcone |

| 2-Aminothiophenes | Gewald reaction with an α-cyanoester and sulfur. | α,β-Unsaturated nitrile |

| Thiazoles | α-Halogenation followed by Hantzsch synthesis with a thioamide. | α-Halo-1-(thiophen-3-yl)butan-1-one |

Scaffold for Diverse Chemical Derivatization

The inherent reactivity of the carbonyl group and the thiophene ring in this compound makes it an excellent scaffold for a wide array of chemical derivatizations. The ketone functionality can undergo a multitude of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, and addition of organometallic reagents to introduce new carbon-carbon bonds.

The methylene group alpha to the carbonyl is activated and can be deprotonated to form an enolate, which can then participate in various alkylation and acylation reactions. This allows for the extension of the butanoyl side chain and the introduction of further functional groups.

The thiophene ring itself can undergo electrophilic substitution reactions, although the presence of the deactivating acyl group will direct incoming electrophiles primarily to the 5-position. This allows for the introduction of substituents such as nitro, halo, and acyl groups onto the thiophene ring, further diversifying the molecular scaffold.

| Reaction Type | Functional Group Targeted | Potential Products |

| Reduction | Carbonyl group | 1-(Thiophen-3-yl)butan-1-ol |

| Reductive Amination | Carbonyl group | N-substituted 1-(thiophen-3-yl)butan-1-amines |

| Grignard Reaction | Carbonyl group | Tertiary alcohols |

| Alkylation/Acylation | α-Methylene group | α-Substituted ketone derivatives |

| Electrophilic Substitution | Thiophene ring (C5-position) | 5-Substituted-1-(thiophen-3-yl)butan-1-one derivatives |

Potential Contributions to Advanced Organic Synthesis Methodologies

This compound and its derivatives have the potential to contribute to the development and advancement of various organic synthesis methodologies. Its structure is amenable to use in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. As mentioned, the Gewald reaction is a prime example where this ketone could be a valuable substrate.

Furthermore, the presence of both a carbonyl group and a thiophene ring opens up possibilities for its use in transition-metal-catalyzed cross-coupling and C-H activation reactions. For example, the thiophene ring can be functionalized with halides, which can then participate in well-established cross-coupling reactions like Suzuki, Stille, and Heck couplings to form biaryl structures.

The development of novel catalytic systems for the selective functionalization of the C-H bonds of the thiophene ring or the alkyl chain in the presence of the ketone functionality would represent a significant advancement in synthetic efficiency. Such methodologies would allow for the direct derivatization of the molecule without the need for pre-functionalization, adhering to the principles of green chemistry.

Exploration in Materials Science Research (e.g., monomers, conductive polymers)

Thiophene-based polymers, particularly polythiophenes, are a cornerstone of organic electronics due to their excellent conductivity and stability. The functionalization of the thiophene monomer is a key strategy for tuning the properties of the resulting polymer, such as solubility, processability, and electronic characteristics.

While the direct polymerization of this compound has not been extensively reported, the incorporation of ketone functionalities into polythiophene side chains is a known strategy to modify polymer properties. The butanoyl group could influence the polymer's morphology and solubility. However, the electron-withdrawing nature of the carbonyl group might increase the oxidation potential of the monomer, potentially making electropolymerization more challenging compared to alkyl-substituted thiophenes.

Despite this, there are strategies to overcome such challenges. For instance, this compound could be co-polymerized with more electron-rich thiophene derivatives to facilitate the polymerization process. Alternatively, the ketone can be introduced into the polymer via post-polymerization modification of a pre-existing functionalized polythiophene.

The presence of the carbonyl group in the polymer side chain offers a site for further functionalization, allowing for the creation of smart materials that can respond to external stimuli or for the attachment of other functional moieties, such as fluorescent dyes or bioactive molecules.

| Property | Potential Influence of the this compound Moiety |

| Solubility | The butanoyl group may enhance solubility in organic solvents. |

| Electronic Properties | The electron-withdrawing ketone may affect the band gap and conductivity. |

| Functionalization | The carbonyl group provides a reactive site for post-polymerization modification. |

Future Research Directions in Thiophene Ketone Chemistry

Development of Novel and Sustainable Synthetic Routes for Thiophene (B33073) Ketones

A primary focus of future research is the creation of environmentally benign and efficient synthetic pathways to thiophene ketones. Traditional methods, while effective, often rely on harsh reagents or unsustainable practices. For instance, the classic Paal-Knorr synthesis uses sulfurizing agents like phosphorus pentasulfide or the unwieldy Lawesson's reagent, which present sustainability challenges. derpharmachemica.comresearchgate.net

Future routes are moving towards greener alternatives. Key areas of development include:

Metal-Free Catalysis : Transition-metal-free reactions are gaining traction as they avoid the cost and potential toxicity associated with metal catalysts. organic-chemistry.org Methods utilizing catalysts like functionalized imidazolium (B1220033) salts or simple organic bases (e.g., DABCO) under solvent-free or mild conditions represent a significant step forward. researchgate.netorganic-chemistry.org

Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically reduce reaction times and improve yields in reactions like the Paal-Knorr condensation and Suzuki coupling, offering a more energy-efficient alternative to conventional heating. organic-chemistry.orgnih.gov

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Methods for Thiophene Ketones

| Feature | Traditional Methods (e.g., Classic Paal-Knorr) | Emerging Sustainable Methods |

|---|---|---|

| Sulfur Source | Phosphorus Pentasulfide, Lawesson's Reagent derpharmachemica.comresearchgate.net | Elemental Sulfur, Potassium Sulfide (B99878) researchgate.netorganic-chemistry.org |

| Catalysis | Often requires harsh conditions or stoichiometric reagents | Metal-free catalysts, reusable heterogeneous catalysts researchgate.netorganic-chemistry.org |

| Solvents | Often requires high-boiling organic solvents | Greener solvents (e.g., water, ionic liquids), solvent-free conditions organic-chemistry.orgnih.gov |

| Energy Input | Conventional heating, often for extended periods | Microwave irradiation, room temperature reactions organic-chemistry.orgnih.gov |

| Process | Multi-step syntheses with intermediate purification | One-pot, multicomponent reactions nih.govnih.gov |

In-depth Mechanistic Investigations and Rational Reaction Design

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic routes. While the mechanisms of classic reactions like the Paal-Knorr and Fiesselmann syntheses have been studied, there are still intricacies to uncover, especially for newer, more complex transformations. derpharmachemica.comresearchgate.net

Future research in this area will likely involve:

Elucidation of Reaction Intermediates : Identifying and characterizing key intermediates, such as the thione proposed in the Paal-Knorr synthesis or the sulfur ylide-like intermediates in certain one-pot syntheses, is fundamental. derpharmachemica.comnih.gov Spectroscopic and trapping experiments can provide direct evidence for these transient species.

Kinetic and Thermodynamic Studies : Detailed kinetic analysis can reveal the rate-determining steps of a reaction, allowing chemists to optimize conditions (temperature, concentration, catalyst loading) to accelerate the desired pathway and suppress side reactions.

Structure-Based Design : By understanding how the electronic and steric properties of substrates and reagents influence reactivity, new reactions can be rationally designed. For example, in the development of inhibitors for bacterial histidine kinases, a structure-based design methodology was used to create a library of thiophene derivatives for testing. nih.gov This approach, which involves designing molecules to fit a specific biological target, can be applied to the design of catalysts and reagents for synthesis.

A prime example of mechanistic investigation is the Gewald aminothiophene synthesis. It is understood to proceed via a Knoevenagel condensation, followed by thiolation and cyclization. derpharmachemica.comresearchgate.net A thorough understanding of each step allows for modifications to broaden the substrate scope and improve yields.

Synergistic Integration of Computational and Experimental Approaches in Research

The partnership between computational modeling and experimental work is a powerful tool for accelerating research in thiophene ketone chemistry. Computational methods, particularly Density Functional Theory (DFT), can provide insights that are difficult or impossible to obtain through experiments alone. orientjchem.orgacs.org

Key synergistic applications include:

Mechanism Validation : Computational modeling can be used to calculate the energy profiles of proposed reaction pathways, helping to determine the most likely mechanism. acs.org For example, calculations can confirm the favorability of a proposed transition state in a cyclization reaction.

Predicting Molecular Properties : DFT and other methods can predict the geometric, electronic, and spectroscopic properties of thiophene ketones. orientjchem.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to predict a molecule's chemical reactivity and stability. orientjchem.orgmdpi.com

Rational Design of Novel Compounds : Before undertaking lengthy and expensive laboratory synthesis, computational screening can be used to design and evaluate virtual libraries of thiophene ketones with desired properties, such as specific electronic characteristics for materials science or binding affinities for medicinal applications. nih.gov This was demonstrated in the design of thiophene derivatives where a virtual library was docked into the ATP-binding site of a bacterial protein to identify promising inhibitors. nih.gov

Table 2: Role of Computational and Experimental Synergy in Thiophene Ketone Research

| Research Area | Computational Approach (e.g., DFT) | Experimental Approach | Synergistic Outcome |

|---|---|---|---|

| Reaction Mechanism | Calculate transition state energies and reaction pathways acs.org | Isolate intermediates, conduct kinetic studies, analyze product distribution | A validated and detailed understanding of the reaction mechanism. |

| Molecular Structure | Optimize molecular geometry and predict bond lengths/angles | X-ray crystallography, NMR spectroscopy mdpi.com | Confirmation of predicted structures and understanding of solid-state packing. |

| Electronic Properties | Calculate HOMO-LUMO gap, electron density distribution orientjchem.orgmdpi.com | UV-Vis spectroscopy, cyclic voltammetry | Correlation of theoretical predictions with observed optical and electronic behavior. |

| New Compound Design | Virtual screening and docking of potential molecules nih.gov | Synthesis and biological/material property testing | Efficient discovery of new molecules with targeted functionalities. |

Expanding the Synthetic Applications of Thiophene Ketones in Emerging Fields

Thiophene ketones like 1-(Thiophen-3-yl)butan-1-one are not just synthetic targets but are also valuable building blocks for more complex molecules with advanced applications. eprajournals.com Future research will focus on leveraging these compounds to create novel materials and therapeutics.

Emerging fields where thiophene ketones are poised to make an impact include:

Organic Electronics : Thiophene-based molecules are cornerstones of organic electronics due to their excellent charge transport properties. Fused thiophene systems are particularly desirable for use in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). mdpi.com Thiophene ketones can serve as key intermediates in the synthesis of these larger, conjugated systems. nih.gov

Medicinal Chemistry : The thiophene ring is a bioisostere of the benzene (B151609) ring and is present in numerous FDA-approved drugs. eprajournals.comnih.gov Thiophene ketones are versatile precursors for synthesizing compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The development of new synthetic routes will facilitate the creation of diverse chemical libraries for drug discovery.

Functional Materials : The unique photophysical properties of thiophene derivatives make them suitable for applications in functional dyes, sensors, and non-linear optical materials. mdpi.com Ketone functional groups on the thiophene ring provide a convenient handle for further chemical modification, allowing for the fine-tuning of these materials' properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Thiophen-3-yl)butan-1-one, and how can its purity be validated?

- Methodology :

- Coupling reactions : Utilize reagents like HOBt (hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF under nitrogen atmosphere to facilitate amide or ketone bond formation. For example, aryl piperazine derivatives of thiophene-containing butanones are synthesized via this approach with yields up to 84% .

- Characterization : Validate purity using NMR (e.g., 500 MHz in CDCl) to confirm structural features like thiophene ring protons (δ 7.0–7.5 ppm) and ketone carbonyl resonance .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for crystalline derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : and NMR to identify aromatic thiophene protons and carbonyl carbons. Multiplicity patterns (e.g., doublets for thiophene protons) distinguish substitution positions .

- Infrared Spectroscopy (IR) : Confirm ketone functionality via C=O stretching (~1700 cm) and thiophene ring vibrations (C-S stretching at ~700 cm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ions (e.g., [M+H]) and fragmentation patterns.

Advanced Research Questions

Q. How do Rhodium(III)-catalyzed C-H/C-C activation strategies enable functionalization of this compound?

- Mechanistic Insight :

- Rh(III) catalysts (e.g., [Cp*RhCl]) activate C-H bonds in the thiophene ring or ketone moiety, enabling annulation with alkynylcyclobutanols to form benzofuran derivatives. Dual directing groups (e.g., N-aryloxyacetamides) enhance regioselectivity .

- Experimental Design : Optimize catalyst loading (5–10 mol%), solvent (DCE or toluene), and temperature (80–100°C) to achieve redox-neutral conditions. Monitor reaction progress via TLC or LC-MS .

Q. What factors influence the photostability of this compound under UV irradiation?

- Key Findings :

- Photodegradation Pathways : UV exposure generates iminoxy radicals via N-O bond cleavage in oxime derivatives. Longer alkyl chains (e.g., tridecan-1-one) slow degradation compared to shorter chains (butan-1-one) .

- Metal Coordination Effects : Presence of Cu(II) or Fe(II) ions accelerates degradation via chelation (e.g., Cu(II) binds pyridine nitrogen and oxime oxygen, forming stable complexes). Use inert atmospheres (N) to minimize radical-mediated side reactions .

Q. How does this compound interact with enzymatic systems, such as nicotine-degrading oxidoreductases?

- Biochemical Relevance :

- Substrate Analogy : Structurally similar to 1-(6-hydroxypyridin-3-yl)-4-(methylamino)butan-1-one, a substrate for 6-hydroxypseudooxynicotine dehydrogenase (EC 1.5.99.14). This enzyme hydroxylates the pyridine ring in nicotine degradation pathways .

- Experimental Applications : Use recombinant enzymes (e.g., from Arthrobacter nicotinovorans) to study kinetic parameters (K, V) under varying pH and temperature conditions.

Q. What role do directing groups play in the regioselective synthesis of thiophene-containing butanone derivatives?

- Case Study :

- Dual Directing Groups : N-Aryloxyacetamides and alkynylcyclobutanols guide Rh(III)-catalyzed annulation, ensuring precise C-H bond activation at the thiophene 3-position. Electron-withdrawing substituents enhance reaction rates .

- Screening Strategy : Test substituent effects (e.g., electron-donating vs. withdrawing groups) on yields and selectivity using combinatorial libraries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.